molecular formula C15H9F5O B1327954 1-(3,5-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one CAS No. 898778-66-0

1-(3,5-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one

Cat. No. B1327954
M. Wt: 300.22 g/mol
InChI Key: ULHXMYTVWZZKGE-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one, also known as 3,5-difluoro-3,4,5-trifluorophenylpropane-1-one, is a synthetic compound that has recently become of great interest to scientists due to its potential applications in various fields. This compound has two important properties, namely its high fluorine content and its low reactivity, that make it a useful tool for research.

Scientific Research Applications

  • Catalyst Development for Polymer Materials : Nonsymmetric palladium complexes involving partly fluorinated bisphosphine ligands, which include compounds related to 1-(3,5-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one, have been synthesized and tested as catalysts in propene/CO copolymerization. These catalysts are efficient for creating flexible polyketone materials of ultrahigh molecular weight (Meier et al., 2003).

  • Lipase-Mediated Kinetic Resolution : The compound has been utilized in lipase-mediated kinetic resolution processes, leading to the synthesis of 1,1,1-trifluoro-2,3-epoxypropane, which further demonstrates its potential in stereoselective organic synthesis (Shimizu et al., 1996).

  • Synthesis of Novel Propanol Derivatives : Research has been conducted on the synthesis of new propanol derivatives analogous to fluconazole, highlighting the compound's relevance in the development of novel pharmaceutical agents (Heravi & Motamedi, 2004).

  • Tautomeric Preferences in Quinolinylidene Propanones : The compound has been involved in the study of novel (1H-quinolin-2-ylidene)propan-2-ones, exploring its tautomeric preferences and reactivity, which is significant in the field of medicinal chemistry (Loghmani-Khouzani et al., 2006).

  • Sharpless Asymmetric Epoxidation Method : The compound has been synthesized using the Sharpless asymmetric epoxidation method, illustrating its application in creating enantiomerically enriched compounds, which is crucial for pharmaceutical applications (Anil et al., 2019).

  • Novel Synthesis from D-Mannitol : A novel synthesis route from D-mannitol to create derivatives of the compound has been developed, showcasing its versatility in organic synthesis (Aktaş et al., 2015).

  • Miscibility Studies with Water : The compound's derivatives have been studied for their miscibility with water, which is key in understanding the physicochemical properties of fluorinated organic molecules (Fioroni et al., 2003).

  • Anticancer Agent Synthesis : It has been used in the synthesis of compounds with potential anticancer activity, indicating its importance in the development of new therapeutic agents (Yamali et al., 2017).

  • Synthesis of Fluorinated Alcohols : The compound has been used in the synthesis of fluorinated alcohols, which are important in various chemical industries (Funabiki et al., 1998).

properties

IUPAC Name

1-(3,5-difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F5O/c16-10-5-9(6-11(17)7-10)14(21)2-1-8-3-12(18)15(20)13(19)4-8/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHXMYTVWZZKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CCC(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645036
Record name 1-(3,5-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one

CAS RN

898778-66-0
Record name 1-(3,5-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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